GSK-7975A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK-7975A is a potent and orally available inhibitor of calcium release-activated calcium channels. It is known for its ability to reduce calcium influx and the release of various inflammatory mediators such as histamine, leukotriene C4, and cytokines like interleukin-5, interleukin-8, interleukin-13, and tumor necrosis factor-alpha .
准备方法
GSK-7975A 的合成涉及多个步骤,包括中间体的制备及其随后在特定条件下的反应。具体的合成路线和反应条件是专有的,并未公开披露。 据了解,该化合物是通过一系列涉及吡唑衍生物的化学反应合成的 .
化学反应分析
GSK-7975A 经历各种化学反应,主要集中在与钙通道的相互作用。该化合物以其通过阻断钙释放激活钙通道来抑制钙内流而闻名。 这种抑制是通过其与基质相互作用分子 1 以及 ORAI1、ORAI2 和 ORAI3 通道的相互作用实现的 。这些反应形成的主要产物是抑制的钙通道和炎症介质水平的降低。
科学研究应用
GSK-7975A 在科学研究领域具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究钙信号通路及其调控的工具。在生物学领域,它有助于了解钙通道在各种细胞过程中的作用。 在医学领域,this compound 被用于研究其在急性胰腺炎、心血管疾病和炎症性疾病等疾病中的潜在治疗作用 。在工业领域,它被用于开发针对钙通道的新药。
作用机制
GSK-7975A 通过抑制钙释放激活钙通道发挥其作用。它专门针对基质相互作用分子 1 以及 ORAI1、ORAI2 和 ORAI3 通道,这些通道参与钙内流。 通过阻断这些通道,this compound 降低了钙进入细胞的内流,从而减少了炎症介质的释放并防止了细胞损伤 .
相似化合物的比较
GSK-7975A 在其对钙释放激活钙通道的强效和选择性抑制方面是独一无二的。 类似的化合物包括 GSK-5503A,它也靶向钙通道,但选择性和效力不同 。 其他类似的化合物是作为钙通道阻滞剂的吡唑衍生物,但 this compound 因其高口服生物利用度和在降低炎症反应方面的有效性而脱颖而出 .
生物活性
GSK-7975A is a small-molecule inhibitor known for its selective action on calcium-release activated calcium (CRAC) channels, primarily targeting the STIM1-Orai1 complex. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases linked to dysregulated calcium signaling, including cancer and autoimmune disorders.
This compound functions by inhibiting store-operated calcium entry (SOCE), a crucial physiological process that regulates intracellular calcium levels. The compound specifically targets the Orai1 channel, which is activated by STIM1 upon calcium store depletion in the endoplasmic reticulum (ER). The inhibition mechanism has been characterized as allosteric, affecting the selectivity filter of the Orai channel without interfering with STIM1 oligomerization or STIM1-Orai coupling .
Key Findings from Research Studies
- Inhibition Profile : this compound exhibits an IC50 value of approximately 4 μM for Orai1 and Orai3 currents, demonstrating effective inhibition at relatively low concentrations. The kinetics of inhibition are notably slower compared to traditional pore blockers like La3+, emphasizing its distinct mode of action .
- Calcium Imaging Assays : In studies utilizing fluorometric imaging plate readers (FLIPR), this compound demonstrated significant efficacy in inhibiting SOCE across various cell types. Modifications to the compound retained its inhibitory activity, suggesting potential for developing derivatives with enhanced properties .
- Patch-Clamp Electrophysiology : Electrophysiological experiments confirmed that this compound effectively blocks Orai-mediated currents with a half-maximal concentration reached slowly over time, indicating a unique interaction with the channel .
Table 1: Summary of Inhibition Effects of this compound on CRAC Channels
Structural Insights
The chemical structure of this compound belongs to the N-pyrazole carboxamide class, which influences its binding affinity and specificity. Molecular docking studies have identified two distinct binding sites on the Orai channel, highlighting its potential for versatile interactions within the channel's architecture .
Figure 1: Chemical Structure of this compound
Chemical Structure (Note: Replace with actual image link if necessary)
Applications and Future Directions
Research indicates that this compound could serve as a valuable tool in understanding and manipulating calcium signaling pathways in various physiological and pathological contexts. Its ability to selectively inhibit CRAC channels positions it as a candidate for further development in therapeutic applications targeting diseases associated with aberrant calcium homeostasis.
属性
IUPAC Name |
2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYTVBALBFSXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。